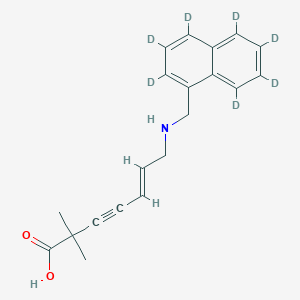

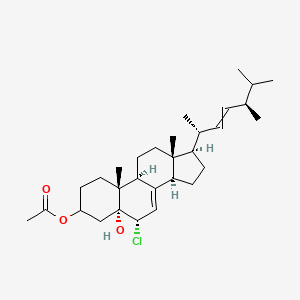

![molecular formula C₂₇H₃₇D₇O₂ B1140471 (3S,8S,9S,10R,13R,14S,17R)-3-羟基-10,13-二甲基-17-[(2R)-6,7,7,7-四氘代-6-(三氘代甲基)庚-2-基]-1,2,3,4,8,9,11,12,14,15,16,17-十二氢环戊[a]菲并蒽-7-酮 CAS No. 127684-08-6](/img/structure/B1140471.png)

(3S,8S,9S,10R,13R,14S,17R)-3-羟基-10,13-二甲基-17-[(2R)-6,7,7,7-四氘代-6-(三氘代甲基)庚-2-基]-1,2,3,4,8,9,11,12,14,15,16,17-十二氢环戊[a]菲并蒽-7-酮

描述

The compound (3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one is a complex organic molecule. It is a sterol, a type of lipid molecule that is biosynthesized by all animal cells and is an essential structural component of animal cell membranes .

科学研究应用

Lipid Metabolic Reprogramming

7-Ketocholesterol (7KCh) is a major oxidized cholesterol product abundant in lipoprotein deposits and atherosclerotic plaques . It has been shown to induce lipid metabolic reprogramming and enhance cholesterol ester accumulation in cardiac cells . This could have significant implications for understanding heart failure and other cardiovascular diseases .

Impact on Cardiomyocytes

7KCh accumulates in erythrocytes of heart failure patients, and further investigation centered on how 7KCh may affect metabolism in cardiomyocytes . This could provide valuable insights into the pathophysiology of heart failure .

Membrane Structure Alteration

Under hypercholesterolemic conditions, exposure of cells to lipoproteins results in a subtle membrane increase in the levels of cholesterol and 7-ketocholesterol . This can result in molecular-scale biophysical perturbation of membrane structure .

Internal Standard for Quantification

7-keto Cholesterol-d7 is intended for use as an internal standard for the quantification of 7-keto cholesterol by GC- or LC-MS . This makes it a valuable tool in biochemical and biomedical research .

Oxiapoptophagy Induction

7-Ketocholesterol (7KC) is one of the oxysterols produced by the auto-oxidation of cholesterol during the dysregulation of cholesterol metabolism which has been implicated in the pathological development of osteoporosis (OP) . Oxiapoptophagy involving oxidative stress, autophagy, and apoptosis can be induced by 7KC .

Impact on Osteogenic Differentiation

7-Ketocholesterol has been shown to inhibit osteogenic differentiation . This could have significant implications for understanding and treating osteoporosis .

作用机制

- Cytochrome P450 (CYP) Isoform CYP7A1 : This enzyme plays a crucial role in bile acid synthesis. 7-Keto Cholesterol-d7 inhibits CYP7A1, with an IC50 of approximately 1 μM . By inhibiting this enzyme, it affects bile acid production and cholesterol metabolism.

Result of Action:

The molecular and cellular effects of 7-Keto Cholesterol-d7 include:

- Potential Immunomodulation : In vitro studies suggest that 7-Keto Cholesterol-d7 activates retinal microglia and induces a pro-inflammatory state via NLRP3 inflammasome activation .

Action Environment:

Environmental factors can influence its efficacy and stability:

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-KVZGVLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Keto Cholesterol-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

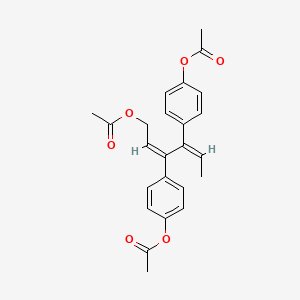

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

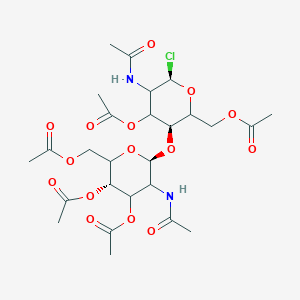

![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)

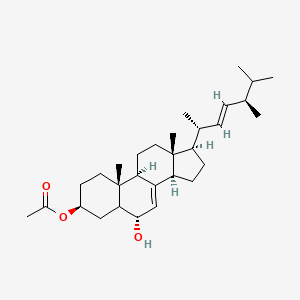

![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)